molecular formula C18H10O2 B046369 5,12-Naphthacenequinone CAS No. 1090-13-7

5,12-Naphthacenequinone

Cat. No.: B046369
CAS No.: 1090-13-7
M. Wt: 258.3 g/mol
InChI Key: LZPBKINTWROMEA-UHFFFAOYSA-N
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Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,12-Naphthacenequinone are not fully understood due to limited research. It is known that the compound can interact with various biomolecules. For instance, it has been used to study the phototransformation of phenol, suggesting potential interactions with enzymes involved in phenol metabolism .

Temporal Effects in Laboratory Settings

Studies have shown shifts in the optical absorption spectra of the compound in different solvents, suggesting potential changes in its effects over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Naphthacenequinone can be achieved through several methods. One common approach involves the oxidation of naphthacene or its derivatives. For instance, naphthacene can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the cyclization of appropriate precursors followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity. Common industrial oxidants include potassium dichromate and manganese dioxide .

Chemical Reactions Analysis

Types of Reactions: 5,12-Naphthacenequinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Comparison with Similar Compounds

5,12-Naphthacenequinone can be compared with other polycyclic quinones such as:

Uniqueness: this compound is unique due to its specific arrangement of carbonyl groups, which influences its chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tetracene-5,12-dione
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InChI

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBKINTWROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O
Source PubChem
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Molecular Formula

C18H10O2
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DSSTOX Substance ID

DTXSID7061483
Record name 5,12-Naphthacenedione
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Molecular Weight

258.3 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name 5,12-Naphthacenequinone
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CAS No.

1090-13-7
Record name 5,12-Naphthacenedione
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Synthesis routes and methods

Procedure details

Substituted tetracenes also can be prepared by any known method, including for example, the following sequence of reactions: 1) the condensation of naphthalene-2,3-dicarboxylic anhydride and benzene derivatives, 2) dehydration to form the corresponding tetracene-5,12-quinone, 3) and reduction of the quinone to give the corresponding tetracene derivative. Such methods are taught, e.g., in Waldmann, H. and Mathiowetz, H., Ber. dtsch. Chem. Ges. 64, 1713 (1931), Weizmann, C., Haskelberg, L. and Berlin, T., J. Chem. Soc. 398 (1939); Waldemann, H. and Plak, G., J. prakt. Chem. (2) 150, 113, 121 (1938), which are herein incorporated by reference. Other examples of synthesis of alkyl homologues of tetracene include: 2-methyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), 5-methyltetracene (Clar, E. and Wright, J. W., Nature, Lond. 63, 921 (1949)), 2-isopropyltetracene (Cook, J. W., J. Chem. Soc. 1412 (1934)), 1,6-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940)), 2,8-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940) and Coulson, E. A., J. Chem. Soc. 1406 (1934)), 2,9-dimethyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), and 5,12-dimethyltetracene (Wolf, J., J. Chem. Soc. 75, 2673 (1953)), which are herein incorporated by reference.
[Compound]
Name
Substituted tetracenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,12-naphthacenequinone?

A1: The molecular formula of this compound is C22H12O2 and its molecular weight is 308.33 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound including:

  • IR spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyl stretching vibrations. []
  • UV-Vis spectroscopy: Reveals the electronic transitions within the molecule, particularly useful for characterizing conjugated systems like those found in this compound. [, , , ]
  • NMR spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule. []
  • Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: What are the key photochemical properties of this compound and its derivatives?

A: this compound derivatives, particularly those with phenoxy substitutions, exhibit notable photochromism. This means they undergo reversible color changes upon exposure to UV or visible light. [, , , , , ] The efficiency of this photochromic behavior is influenced by factors like the nature and position of substituents on the molecule and the solvent environment.

Q4: How does the structure of phenoxynaphthacenequinones affect their photochromic behavior?

A: Studies indicate that electron-donating substituents on the phenyl ring of phenoxynaphthacenequinones lead to a decrease in the quantum yields of photo-fading under both UV and visible light irradiation. [] This suggests a structure-activity relationship where electron density within the molecule influences its photochromic properties.

Q5: What are the potential applications of this compound derivatives based on their photochromic properties?

A5: Photochromic compounds like phenoxynaphthacenequinones have potential applications in various fields such as:

    Q6: How is this compound synthesized?

    A6: Several synthetic routes to this compound have been reported. Common approaches include:

    • Reaction of phthalic anhydride with naphthalene: This method involves a multi-step process, ultimately leading to the formation of this compound. [, ]
    • Crossed aldol condensation: Phthalaldehyde and 1,4-cyclohexanedione undergo a crossed aldol condensation in pressurized hot water to yield this compound. This method is notable for its use of water as a solvent and the absence of added catalysts. []

    Q7: Can you describe a specific reaction involving this compound and its mechanism?

    A: One interesting reaction involves the superoxide oxidation of this compound. This reaction yields phthalic acid as the major product. The proposed mechanism suggests a series of steps involving: []

      Q8: What are the known biological activities of this compound?

      A: this compound has been identified as a potential AhR ligand. [] The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune responses. Activation of AhR by certain ligands can lead to the induction of specific enzymes and potentially toxic effects.

      Q9: Has this compound been detected in the environment?

      A: Yes, studies have reported the presence of this compound in environmental samples, particularly in urban aerosols. [, ] Its presence in these aerosols suggests its potential contribution to air pollution and potential human exposure.

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